molecular formula C21H21N3O5S B2827941 3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 1021108-11-1

3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B2827941
CAS No.: 1021108-11-1
M. Wt: 427.48
InChI Key: FCJKFGSBXLPUQK-UHFFFAOYSA-N
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Description

3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound that features a pyrazolone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the morpholinosulfonyl group and the benzoyl group attached to the pyrazolone ring imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the benzoyl group: The pyrazolone intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the morpholinosulfonyl group: The final step involves the sulfonylation of the benzoyl-substituted pyrazolone with morpholine and a sulfonylating agent like chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and analgesic drugs.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(4-morpholinosulfonyl)benzoyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the methyl group at the 3-position.

    3-methyl-4-benzoyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the morpholinosulfonyl group.

Uniqueness

The presence of both the morpholinosulfonyl group and the benzoyl group in 3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one imparts unique chemical properties, making it distinct from similar compounds

Properties

IUPAC Name

5-methyl-4-(4-morpholin-4-ylsulfonylbenzoyl)-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-15-19(21(26)24(22-15)17-5-3-2-4-6-17)20(25)16-7-9-18(10-8-16)30(27,28)23-11-13-29-14-12-23/h2-10,19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJKFGSBXLPUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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